

# Spectroscopic Profile of 3-(4-Methylpiperazin-1-yl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **3-(4-Methylpiperazin-1-yl)aniline**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral characteristics based on analogous structures and functional group analysis, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: **3-(4-Methylpiperazin-1-yl)aniline**
- Molecular Formula:  $C_{11}H_{17}N_3$
- Molecular Weight: 191.28 g/mol
- CAS Number: 148546-99-0

## Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(4-Methylpiperazin-1-yl)aniline**. These

predictions are based on the analysis of its structural components: a meta-substituted aniline ring and an N-methylpiperazine moiety.

### Predicted $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.10	t	1H	Ar-H (H5)
~6.30 - 6.40	m	3H	Ar-H (H2, H4, H6)
~3.60	br s	2H	-NH <sub>2</sub>
~3.20	t	4H	Piperazine-H (H2', H6')
~2.60	t	4H	Piperazine-H (H3', H5')
~2.35	s	3H	-CH <sub>3</sub>

### Predicted $^{13}\text{C}$ NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~152.0	Ar-C (C1)
~148.0	Ar-C (C3)
~129.5	Ar-C (C5)
~108.0	Ar-C (C6)
~105.0	Ar-C (C4)
~100.0	Ar-C (C2)
~55.0	Piperazine-C (C3', C5')
~49.0	Piperazine-C (C2', C6')
~46.0	-CH <sub>3</sub>

## Predicted FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (primary amine)
3050 - 3000	Medium	Aromatic C-H stretching
2950 - 2800	Medium to Strong	Aliphatic C-H stretching (piperazine and methyl)
1620 - 1580	Strong	N-H bending (scissoring) and Aromatic C=C stretching
1500 - 1450	Medium	Aromatic C=C stretching
1350 - 1250	Strong	C-N stretching (aromatic amine and tertiary amine)
850 - 750	Strong	Aromatic C-H out-of-plane bending (meta-substitution)

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
191	High	[M] <sup>+</sup> (Molecular Ion)
176	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
120	Medium	[M - C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup> (loss of methylpiperazine fragment)
99	High	[C <sub>5</sub> H <sub>11</sub> N <sub>2</sub> ] <sup>+</sup> (methylpiperazine fragment)
71	High	[C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup> (fragment from methylpiperazine)

## Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for **3-(4-Methylpiperazin-1-yl)aniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the  $^1\text{H}$  and  $^{13}\text{C}$  chemical environments and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(4-Methylpiperazin-1-yl)aniline**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).

- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

#### Sample Preparation (UATR Method):

- Ensure the UATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **3-(4-Methylpiperazin-1-yl)aniline** sample onto the crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

#### Sample Preparation:

- Prepare a dilute solution of **3-(4-Methylpiperazin-1-yl)aniline** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

#### GC-MS Parameters:

- Injection Volume: 1  $\mu\text{L}$ .
- Injector Temperature: 250  $^{\circ}\text{C}$ .
- GC Column: A suitable capillary column (e.g., HP-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50  $^{\circ}\text{C}$ ), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280  $^{\circ}\text{C}$ ) at a rate of 10-20  $^{\circ}\text{C}/\text{min}$ .

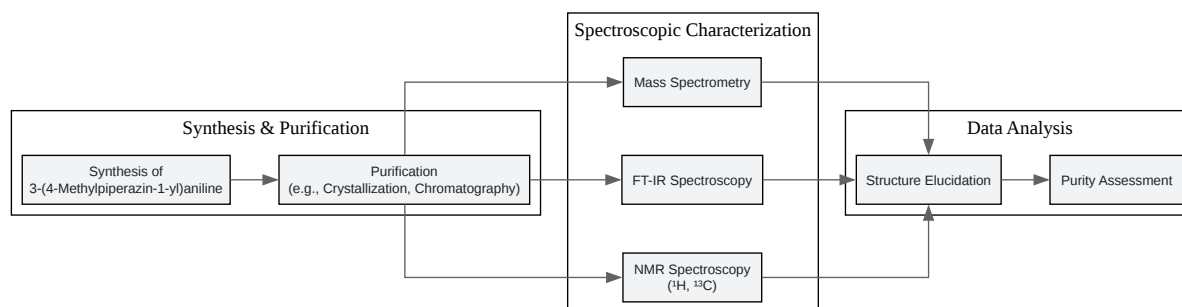
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-500.

Data Analysis:

- Identify the peak corresponding to the molecular ion ( $[M]^+$ ).
- Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

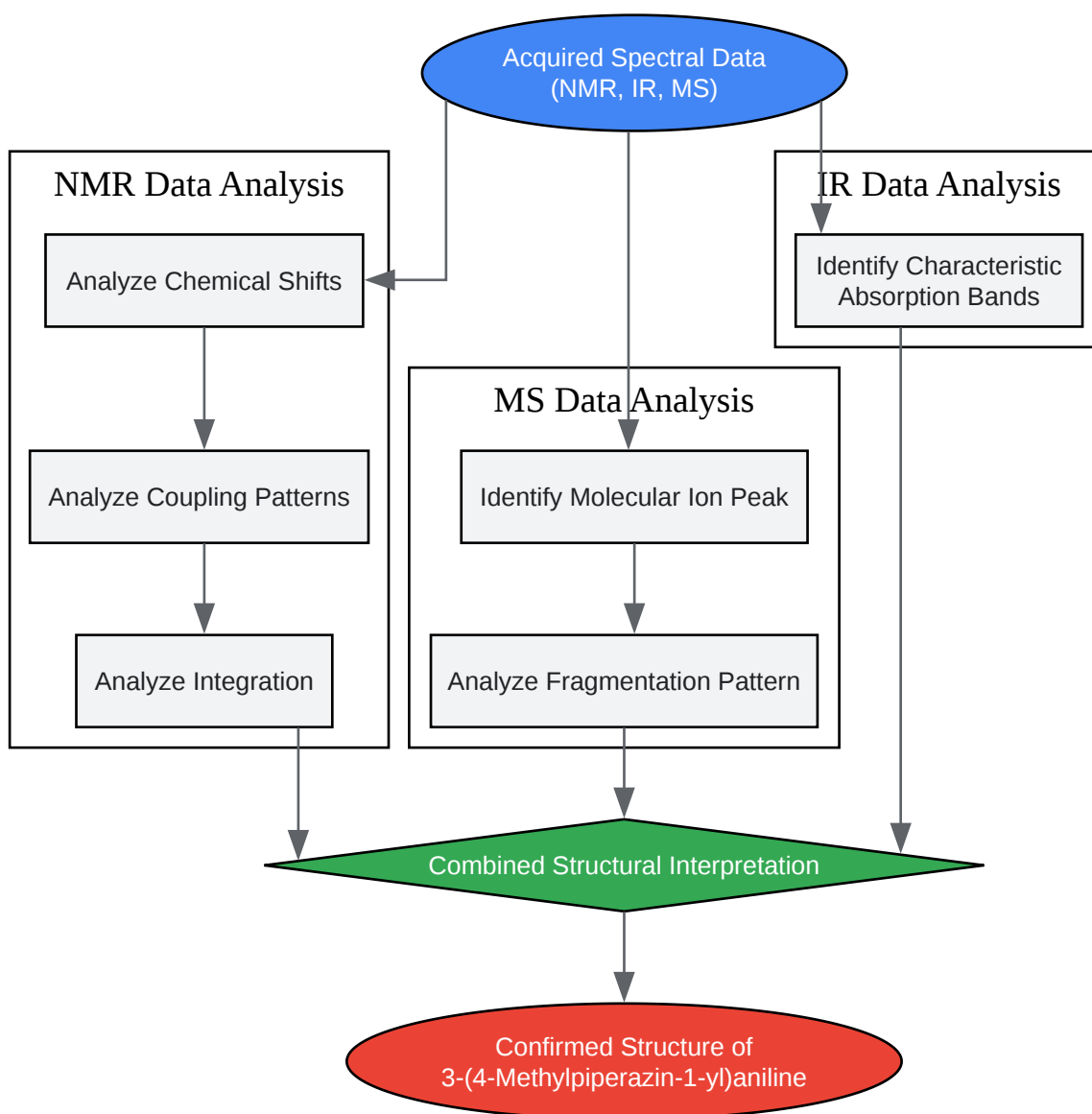
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of a small molecule like **3-(4-Methylpiperazin-1-yl)aniline**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Logical flow for the analysis and interpretation of combined spectroscopic data.

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